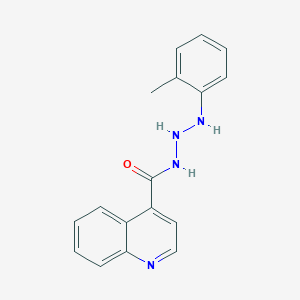
Quinolin-4-yl(3-(o-tolyl)triazyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-4-yl(3-(o-tolyl)triazyl)methanone is a complex organic compound that features a quinoline ring fused with a triazole ring and a methanone group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-4-yl(3-(o-tolyl)triazyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of quinoline derivatives with triazole precursors under controlled conditions. For instance, the reaction of 4-chloroquinoline with o-tolyltriazole in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Quinolin-4-yl(3-(o-tolyl)triazyl)methanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Quinolin-4-yl(3-(o-tolyl)triazyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinolin-4-yl(3-(o-tolyl)triazyl)methanone involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Quinolin-4-yl(3-(o-tolyl)triazyl)methanone can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds also exhibit significant biological activities but differ in their core structure and specific applications.
4H-Pyrrolo[3,2,1-ij]quinolin-2-ones: Known for their anticoagulant activity, these compounds share some structural similarities but have distinct pharmacological profiles.
Quinazolin-4(3H)-ones: These compounds are frequently used in medicinal chemistry for their broad-spectrum biological activities.
List of Similar Compounds
- Quinolinyl-pyrazoles
- 4H-Pyrrolo[3,2,1-ij]quinolin-2-ones
- Quinazolin-4(3H)-ones
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N'-(2-methylanilino)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C17H16N4O/c1-12-6-2-4-8-15(12)19-21-20-17(22)14-10-11-18-16-9-5-3-7-13(14)16/h2-11,19,21H,1H3,(H,20,22) |
InChI Key |
CHYWDYFZHUUERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NNNC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















